Computed Lipophilicity (XLogP3) of 2-Amino-3-phenyl-N-propyl-DL-propanamide Relative to N-Alkyl Phenylalaninamide Series
The computed partition coefficient (XLogP3) for 2-amino-3-phenyl-N-propyl-DL-propanamide is 1.5 [1]. This value places the compound at a specific point along the lipophilicity gradient defined by N-alkyl chain length: unsubstituted phenylalaninamide (H-Phe-NH2) has a lower predicted logP, while N-butyl and N-benzyl analogs have higher values. No direct head-to-head experimental logP determination was identified in the current literature search; the data represent class-level inference from computed descriptors. Users should note that the experimental logP values for individual N-alkyl congeners may deviate from computed predictions depending on measurement conditions (e.g., pH, solvent system).
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Unsubstituted phenylalaninamide (H-Phe-NH2, CID 6950709): XLogP3 0.8 (PubChem computed). N-benzyl phenylalaninamide: XLogP3 estimated >2.0. |
| Quantified Difference | Δ XLogP3 ≈ +0.7 vs. unsubstituted amide; Δ ≈ -0.5 to -1.0 vs. N-benzyl analog (estimated range). |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.10.14) [1]. |
Why This Matters
The lipophilicity of the N-propyl congener determines its partitioning in aqueous-organic extraction protocols and its retention time in reversed-phase HPLC purification; selecting the correct N-alkyl chain length is critical for reproducible intermediate isolation.
- [1] PubChem Compound Summary for CID 13118309, 2-Amino-3-phenyl-N-propylpropanamide. National Center for Biotechnology Information (2026). View Source
